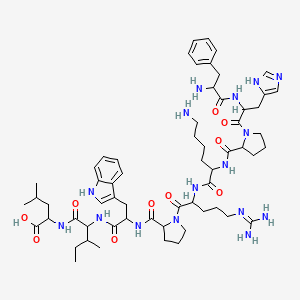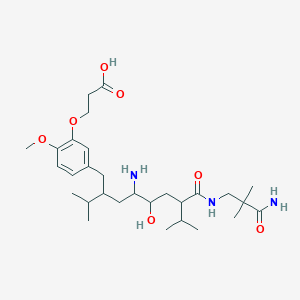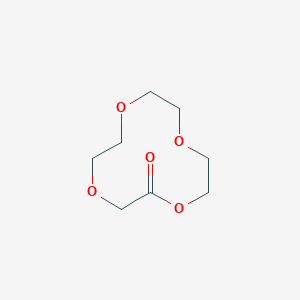![molecular formula C29H36N2O4 B12294202 2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B12294202.png)
2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6,7-ジメトキシイソキノリン-1-イル)メチル]-3-エチル-9,10-ジメトキシ-2,3,4,6,7,11b-ヘキサヒドロ-1H-ベンゾ[a]キノリジンは、イソキノリンアルカロイド類に属する複雑な有機化合物です。これらの化合物は、多様な生物活性を有することで知られており、多くの場合、潜在的な治療用途の可能性について研究されています。この化合物の構造には、複数のメトキシ基とキノリジンコアが含まれており、これらはその独自の化学特性に貢献しています。
準備方法
合成経路と反応条件
2-[(6,7-ジメトキシイソキノリン-1-イル)メチル]-3-エチル-9,10-ジメトキシ-2,3,4,6,7,11b-ヘキサヒドロ-1H-ベンゾ[a]キノリジンの合成は、通常、容易に入手可能な前駆体から始めて、複数の段階を伴います。 一般的なアプローチの1つは、6,7-ジメトキシ-1,2,3,4-テトラヒドロイソキノリンと適切なアルデヒドまたはケトンの縮合を含み、それに続いて環化とさらなる官能基化が行われて、エチル基とメトキシ基が導入されます .
工業的生産方法
この化合物の工業的生産方法は、その専門的な性質と、大規模製造よりもむしろ研究における潜在的な使用による可能性があり、十分に文書化されていません。 有機合成の原則、例えば反応条件の最適化と効率的な触媒の使用は、あらゆる工業規模の生産に適用されます。
化学反応の分析
反応の種類
2-[(6,7-ジメトキシイソキノリン-1-イル)メチル]-3-エチル-9,10-ジメトキシ-2,3,4,6,7,11b-ヘキサヒドロ-1H-ベンゾ[a]キノリジンは、以下を含むさまざまな化学反応を受けることができます。
酸化: メトキシ基は、対応するキノンを形成するように酸化することができます。
還元: イソキノリン環は、テトラヒドロイソキノリン誘導体を形成するように還元することができます。
置換: メトキシ基は、適切な条件下で他の官能基に置き換えることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤が含まれます。 反応条件は、通常、望ましくない副反応を防止するために、制御された温度と不活性雰囲気を含みます .
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によりキノンが生成される可能性がありますが、還元によりテトラヒドロイソキノリン誘導体が生成される可能性があります。 置換反応により、さまざまな官能基を導入することができ、さまざまな誘導体が生じます .
科学研究への応用
2-[(6,7-ジメトキシイソキノリン-1-イル)メチル]-3-エチル-9,10-ジメトキシ-2,3,4,6,7,11b-ヘキサヒドロ-1H-ベンゾ[a]キノリジンには、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性を研究されています。
医学: 特に神経疾患の治療における潜在的な治療効果について調査されています。
科学的研究の応用
2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2-[(6,7-ジメトキシイソキノリン-1-イル)メチル]-3-エチル-9,10-ジメトキシ-2,3,4,6,7,11b-ヘキサヒドロ-1H-ベンゾ[a]キノリジンの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、特定の受容体や酵素に結合して、それらの活性を調節し、さまざまな生物学的効果をもたらすことが知られています。 例えば、シグマ受容体と相互作用して、細胞内カルシウムレベルとシグナル伝達経路に影響を与える可能性があります .
類似化合物の比較
類似化合物
6,7-ジメトキシ-1,2,3,4-テトラヒドロイソキノリン: 標的化合物の合成における前駆体です。
9,10-ジメトキシ-2,3,4,6,7,11b-ヘキサヒドロ-1H-ベンゾ[a]キノリジン: 構造的に関連する化合物であり、同様の特性を有しています。
独自性
2-[(6,7-ジメトキシイソキノリン-1-イル)メチル]-3-エチル-9,10-ジメトキシ-2,3,4,6,7,11b-ヘキサヒドロ-1H-ベンゾ[a]キノリジンの独自性は、その官能基と構造的特徴の特定の組み合わせにあります。これは、独自の化学的および生物学的特性をもたらします。 複数の分子標的と相互作用する能力は、研究および潜在的な治療用途のための貴重な化合物となっています .
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A precursor in the synthesis of the target compound.
9,10-Dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine: A structurally related compound with similar properties.
Uniqueness
The uniqueness of 2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C29H36N2O4 |
|---|---|
分子量 |
476.6 g/mol |
IUPAC名 |
2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine |
InChI |
InChI=1S/C29H36N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h7,9,13-16,18,21,25H,6,8,10-12,17H2,1-5H3 |
InChIキー |
MBYXEBXZARTUSS-UHFFFAOYSA-N |
正規SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4=NC=CC5=CC(=C(C=C54)OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid](/img/structure/B12294123.png)


![[3-Hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B12294136.png)

![tert-butyl N-[1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadecan-2-yl]carbamate](/img/structure/B12294150.png)
![2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide](/img/structure/B12294169.png)


![2-Cyclopentyl-8,9,10,11-tetrahydro-12-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]-7,11-imino-2H-pyrazino[1,2-a]azocine-3,6(4H,7H)-dione](/img/structure/B12294183.png)

![N-[1-(3-hydroxypropylamino)propan-2-yl]-4-methylbenzenesulfonamide](/img/structure/B12294201.png)

![2-[1-[(6-Amino-5-cyanopyrimidin-4-yl)amino]ethyl]-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B12294213.png)
